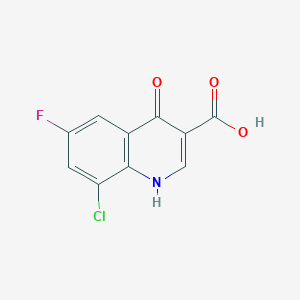![molecular formula C14H23NO4 B15296289 rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)
rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid is a complex organic compound known for its unique bicyclic structure. This compound is often used in various scientific research applications due to its distinctive chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid typically involves multiple steps. One common method includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow microreactor systems. These systems allow for the efficient and scalable synthesis of the compound by optimizing reaction conditions and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid
- rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid
Uniqueness
rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C14H23NO4 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-[(1R,5R,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-10(6-12(16)17)11(5-9)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11+/m1/s1 |
Clave InChI |
ZGVQPVGRPPLSHS-MXWKQRLJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)[C@H](C2)CC(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CC(C1)C(C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B15296212.png)



![2-(Chloromethyl)pyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B15296234.png)

![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)

![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)



![methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B15296302.png)
